1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the class of triazino-purine derivatives. This compound is characterized by its unique structure, which includes a dichlorobenzyl group and a triazino-purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds containing the 1h-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . These activities suggest that the compound may interact with targets involved in these biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on its structural similarity to other [1,2,4]triazino[5,6-b]indole derivatives, it can be hypothesized that it may interact with its targets through non-covalent interactions, leading to changes in the targets’ function .
Biochemical Pathways
Given its reported biological activities, it can be inferred that it may affect pathways related to the life cycle of malaria parasites, neuronal signaling, and the immune response to leishmania parasites .
Pharmacokinetics
The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through cell walls . This suggests that the compound may have good bioavailability.
Result of Action
Based on its reported biological activities, it can be inferred that it may inhibit the growth of malaria parasites, modulate neuronal signaling, and enhance the immune response to leishmania parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazino Core: The initial step involves the cyclization of appropriate precursors to form the triazino core. This can be achieved through the reaction of hydrazine derivatives with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the substitution.
Methylation: The final step involves the methylation of the triazino-purine core. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-5H-1,2,4-Triazino[5,6-b]Indole-5-Acetic Acid (Cemtirestat): This compound is known for its potential in treating diabetic neuropathy.
5H-[1,2,4]Triazino[5,6-b]indole Derivatives: These derivatives have been studied for their antiproliferative activity against cancer cells.
Uniqueness
1-(2,6-dichlorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is unique due to its specific structure, which combines a dichlorobenzyl group with a triazino-purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-9-7-24-13-14(22(2)17(27)23(3)15(13)26)20-16(24)25(21-9)8-10-11(18)5-4-6-12(10)19/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSUZJRNBFCLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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